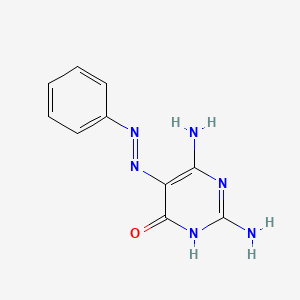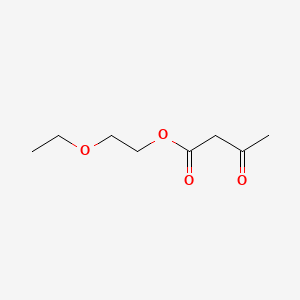
2-Ethoxyethyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl acetoacetate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility and is often utilized as an intermediate in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl acetoacetate can be synthesized through the esterification of ethyl acetoacetate with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the ethoxy group
Applications De Recherche Scientifique
2-Ethoxyethyl acetoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the preparation of biologically active molecules.
Medicine: This compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl acetoacetate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Butyl acetoacetate
Uniqueness
2-Ethoxyethyl acetoacetate is unique due to its ethoxy group, which imparts different chemical properties compared to other acetoacetate esters. This makes it suitable for specific applications where other acetoacetate esters may not be as effective.
Propriétés
Numéro CAS |
6963-40-2 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-ethoxyethyl 3-oxobutanoate |
InChI |
InChI=1S/C8H14O4/c1-3-11-4-5-12-8(10)6-7(2)9/h3-6H2,1-2H3 |
Clé InChI |
JKUOURUUCRHADD-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


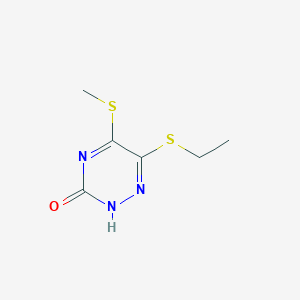


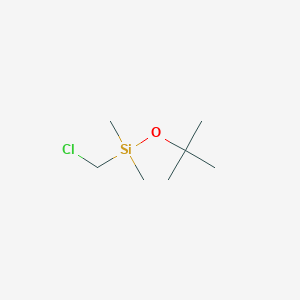
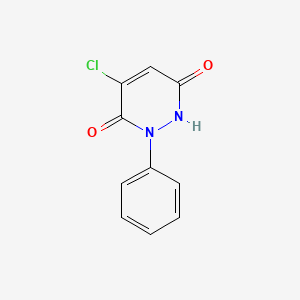
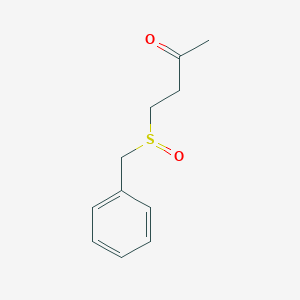

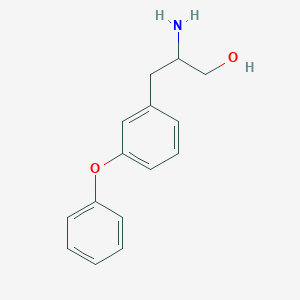
![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
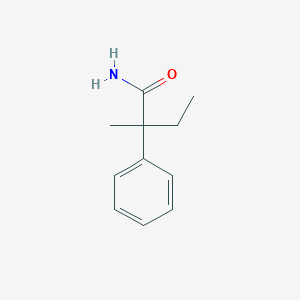
![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
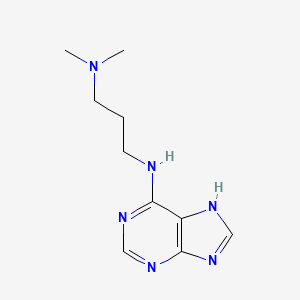
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
